Cas no 5628-64-8 (N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycine)

N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycine is a specialized sulfonamide-based glycine derivative with applications in organic synthesis and pharmaceutical research. Its structure features a 3,5-dimethylphenyl group and a phenylsulfonyl moiety, which contribute to its unique reactivity and potential as an intermediate in the development of bioactive compounds. The compound's sulfonamide linkage enhances stability, while the glycine backbone offers versatility for further functionalization. Its well-defined molecular architecture makes it suitable for studies involving peptide modifications and enzyme inhibition. Researchers value this compound for its consistent purity and reliable performance in synthetic pathways, particularly in the design of sulfonamide-containing pharmacophores.
N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycine structure
5628-64-8 structure
Product Name:N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycine
CAS No:5628-64-8
MF:C16H17NO4S
MW:319.37548327446
CID:1598009
PubChem ID:809266
Update Time:2025-06-25

N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycine Chemical and Physical Properties

Names and Identifiers

    • N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycine
    • 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]acetic acid
    • 2-[N-(3,5-dimethylphenyl)benzenesulfonamido]acetic acid
    • CBMicro_026811
    • 412939-58-3
    • glycine, N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)-
    • BRD-K49853348-001-01-9
    • AKOS000297486
    • 5628-64-8
    • CS-0327404
    • CBKinase1_013010
    • Oprea1_777146
    • DTXSID20355620
    • BIM-0026620.P001
    • MFCD01030679
    • ALBB-029277
    • LS-10290
    • Oprea1_727214
    • CBKinase1_000610
    • Inchi: 1S/C16H17NO4S/c1-12-8-13(2)10-14(9-12)17(11-16(18)19)22(20,21)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,18,19)
    • InChI Key: AVJOHBPFDLGHEK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N(CC(=O)O)C1C=C(C)C=C(C)C=1)(=O)=O

Computed Properties

  • Exact Mass: 319.08791
  • Monoisotopic Mass: 319.087829
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.1
  • XLogP3: 3

Experimental Properties

  • Density: 1.326
  • Boiling Point: 543.9°C at 760 mmHg
  • Flash Point: 282.7°C
  • Refractive Index: 1.617
  • PSA: 74.68

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Additional information on N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycine

Recent Advances in the Study of N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycine (CAS: 5628-64-8)

N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycine (CAS: 5628-64-8) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been the subject of various studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The following research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in the field of chemical biology and pharmaceutical research.

Recent studies have highlighted the role of N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycine as a promising scaffold for the development of novel enzyme inhibitors. Its sulfonamide moiety, in particular, has been identified as a key pharmacophore capable of interacting with various biological targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against carbonic anhydrase isoforms, which are implicated in conditions such as glaucoma and cancer. The study utilized molecular docking and kinetic assays to elucidate the binding mechanisms, revealing a high affinity for the enzyme's active site.

In addition to its enzyme inhibitory properties, N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycine has also been investigated for its potential anti-inflammatory and antimicrobial effects. A recent preprint on bioRxiv reported that this compound significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its utility in treating inflammatory disorders. Furthermore, preliminary data from another study indicated that it exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the compound's versatility and its potential as a multi-target therapeutic agent.

The synthetic accessibility of N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycine has also been a focal point of recent research. A 2022 paper in Organic & Biomolecular Chemistry detailed an optimized synthetic route that improves yield and scalability while minimizing the use of hazardous reagents. This advancement is particularly significant for industrial applications, as it facilitates the large-scale production of the compound and its derivatives. Moreover, computational studies have provided insights into the compound's stability and reactivity, enabling researchers to design more efficient synthetic strategies.

Despite these promising developments, challenges remain in the clinical translation of N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycine. Pharmacokinetic studies have revealed limitations such as poor oral bioavailability and rapid metabolism, which may hinder its therapeutic efficacy. However, ongoing research is addressing these issues through structural modifications and formulation strategies. For example, a recent patent application disclosed the development of prodrug derivatives with enhanced solubility and absorption profiles, paving the way for future preclinical evaluations.

In conclusion, N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycine (CAS: 5628-64-8) represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. Its diverse pharmacological activities, coupled with advances in synthetic methodologies, position it as a valuable candidate for further investigation. Future studies should focus on overcoming its pharmacokinetic limitations and exploring its potential in combination therapies. As research progresses, this compound may well emerge as a cornerstone in the development of next-generation therapeutics for a range of diseases.

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